Cas no 387-46-2 (2,6-Dihydroxybenzaldehyde)

2,6-Dihydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,6-Dihydroxy benzaldehyde
- 2,5-DIFLUOROPHENYLHYDRAZINE HYDROCHLORIDE
- 2,6-bis(oxidanyl)benzaldehyde
- 2,6-Dihydroxy-benzaldehyd
- 2,6-dihydroxy-benzaldehyde
- 6-hydroxysalicylaldehyde
- Benzaldehyde,2,6-dihydroxy
- g-Resorcylaldehyde (7CI,8CI)
- Ranjal
- 2,6-Dihydroxybenzaldehyde
- resorcinol-formaldehyde
- Benzaldehyde, 2,6-dihydroxy-
- Benzaldehyde,2,6-dihydroxy-
- DGXAGETVRDOQFP-UHFFFAOYSA-N
- 1-Nitro-2(trifluoromethyl)benzene
- BCP16333
- FCH832997
- 5013AB
- AS04668
- SY013806
- AX8220378
- ST24038854
- A824267
- 387D46
- 387D462
- Q27121982
- FT-0659071
- Z1198175863
- CS-W001105
- EN300-861906
- 387-46-2
- AKOS006227711
- SCHEMBL311198
- F10457
- CHEMBL3274337
- DTXSID40437750
- K89FJ2AWV2
- MFCD08061915
- YSWG240
- UNII-K89FJ2AWV2
- DS-17274
- CHEBI:50206
- DTXCID20388574
- Benzaldehyde, 2,6-dihydroxy-; ?-Resorcylaldehyde (7CI,8CI); 2,6-Dihydroxybenzaldehyde; 6-Hydroxysalicylaldehyde; Ranjal
-
- MDL: MFCD08061915
- インチ: 1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H
- InChIKey: DGXAGETVRDOQFP-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C([H])=C(C=1C([H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 138.031694g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 138.031694g/mol
- 単一同位体質量: 138.031694g/mol
- 水素結合トポロジー分子極性表面積: 57.5Ų
- 重原子数: 10
- 複雑さ: 114
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.409
- ゆうかいてん: 154-155 ºC
- ふってん: 223 ºC
- フラッシュポイント: 103 ºC
- 屈折率: 1.674
- PSA: 57.53000
- LogP: 0.91030
- じょうきあつ: No data available
2,6-Dihydroxybenzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- セキュリティの説明: H315 (100%) H318 (100%) H335 (100%)
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
2,6-Dihydroxybenzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2,6-Dihydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D451015-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 5g |
$ 448.00 | 2023-09-07 | ||
Ambeed | A181996-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 5g |
$17.0 | 2025-02-26 | |
Ambeed | A181996-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 25g |
$74.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050929-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 25g |
¥649.00 | 2024-05-15 | |
abcr | AB400398-1 g |
2,6-Dihydroxybenzaldehyde, 95%; . |
387-46-2 | 95% | 1g |
€93.80 | 2023-04-25 | |
Chemenu | CM252650-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 95%+ | 5g |
$85 | 2022-06-11 | |
ChemScence | CS-W001105-10g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 99.75% | 10g |
$120.0 | 2022-04-27 | |
eNovation Chemicals LLC | D711158-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 97% | 25g |
$300 | 2024-06-05 | |
abcr | AB400398-10 g |
2,6-Dihydroxybenzaldehyde, 95%; . |
387-46-2 | 95% | 10g |
€220.50 | 2023-04-25 | |
Enamine | EN300-861906-5.0g |
2,6-dihydroxybenzaldehyde |
387-46-2 | 95.0% | 5.0g |
$150.0 | 2025-03-21 |
2,6-Dihydroxybenzaldehyde 関連文献
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Xihua Huang,Jie Liu,Jianfei Sheng,Xianheng Song,Zhibo Du,Mingkang Li,Xuejing Zhang,Yong Zou Green Chem. 2018 20 804
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Chathura S. Abeywickrama,Yi Pang New J. Chem. 2021 45 9102
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K. C. Collins,J. E. Schlosburg,J. W. Lockner,P. T. Bremer,B. A. Ellis,K. D. Janda Chem. Commun. 2014 50 4079
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4. CCXXI.—Experiments on the synthesis of anthocyanins. Part IIIAlexander Robertson,Robert Robinson J. Chem. Soc. 1927 1710
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5. Regioselective synthesis of 6-substituted 2-hydroxybenzaldehyde: efficient synthesis of the immunomodulator tucaresol and related analoguesBoulos Zacharie,Giorgio Attardo,Nancy Barriault,Christopher Penney J. Chem. Soc. Perkin Trans. 1 1997 2925
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Kaiwen Zeng,Yunyue Lu,Weiqiang Tang,Shuangliang Zhao,Qingyun Liu,Weihong Zhu,He Tian,Yongshu Xie Chem. Sci. 2019 10 2186
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Kaiwen Zeng,Zhangfa Tong,Lin Ma,Wei-Hong Zhu,Wenjun Wu,Yongshu Xie Energy Environ. Sci. 2020 13 1617
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8. CCXCIII.—A synthesis of pyrylium salts of anthocyanidin type. Part XIVAlexander Robertson,Robert Robinson J. Chem. Soc. 1927 2196
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9. Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metalJingran Deng,Haolan Li,Mengqian Yang,Fengshou Wu Photochem. Photobiol. Sci. 2020 19 905
-
Lingfeng Xu,Yanrong Huang,Xinkang Peng,Kui Wu,Chunfang Huang,Limin Liu Mater. Adv. 2022 3 3545
2,6-Dihydroxybenzaldehydeに関する追加情報
2,6-Dihydroxybenzaldehyde: A Comprehensive Overview
2,6-Dihydroxybenzaldehyde, also known by its CAS number CAS No. 387-46-2, is a versatile aromatic compound with significant applications in various fields. This compound, characterized by its two hydroxyl groups and an aldehyde functional group, has garnered attention due to its unique chemical properties and potential uses in industries ranging from pharmaceuticals to materials science.
The molecular structure of 2,6-Dihydroxybenzaldehyde consists of a benzene ring with hydroxyl groups at the 2 and 6 positions and an aldehyde group at the para position. This arrangement imparts the compound with both electron-donating and electron-withdrawing functionalities, making it highly reactive under certain conditions. Recent studies have highlighted its role as a precursor in the synthesis of advanced materials, such as conducting polymers and metal-organic frameworks (MOFs), where its functional groups facilitate strong interactions with metal ions.
In the field of pharmaceuticals, 2,6-Dihydroxybenzaldehyde has shown promise as a building block for bioactive molecules. Researchers have explored its ability to form complexes with metal ions, which can enhance drug delivery efficiency and bioavailability. For instance, a study published in 2023 demonstrated that derivatives of this compound could serve as effective carriers for anticancer drugs, targeting specific tumor cells with high precision.
The compound's antioxidant properties have also been extensively studied. Its hydroxyl groups contribute to its ability to scavenge free radicals, making it a valuable ingredient in cosmetic formulations. Recent advancements in nanotechnology have enabled the encapsulation of 2,6-Dihydroxybenzaldehyde within lipid nanoparticles, enhancing its stability and efficacy when applied topically. This innovation has opened new avenues for its use in anti-aging skincare products.
In addition to its chemical applications, 2,6-Dihydroxybenzaldehyde has found utility in food science. Its ability to act as a natural preservative has been leveraged in the development of shelf-stable food products. A 2023 study revealed that incorporating this compound into food packaging materials could significantly extend product shelf life without compromising safety or taste.
The synthesis of 2,6-Dihydroxybenzaldehyde typically involves multi-step reactions that require precise control over reaction conditions. Recent innovations in catalytic processes have streamlined its production, reducing costs and improving yield. For example, the use of enzymatic catalysts has been shown to enhance the selectivity of key intermediates during synthesis.
In conclusion, 2,6-Dihydroxybenzaldehyde, with its unique chemical properties and diverse applications, continues to be a focal point for researchers across multiple disciplines. As advancements in nanotechnology and catalysis further optimize its production and utilization, this compound is poised to play an even more significant role in shaping future technologies and products.
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